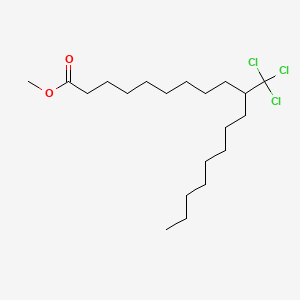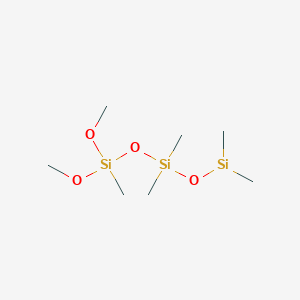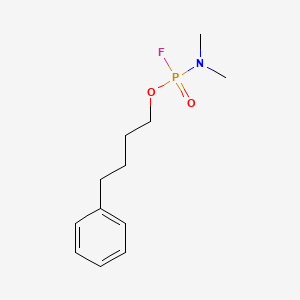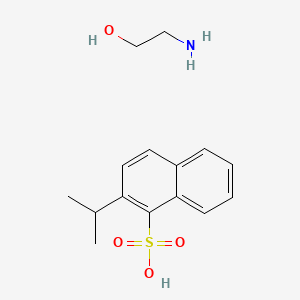![molecular formula C20H18N2O2 B14416861 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL CAS No. 81288-63-3](/img/structure/B14416861.png)
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL is a complex organic compound that belongs to the class of naphthoimidazoles. This compound features a naphthalene ring fused to an imidazole ring, with a methoxyphenyl group attached. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with naphthoquinone to form an intermediate, which is then cyclized with ammonium acetate to yield the naphthoimidazole core. The final step involves the reduction of the imidazole ring to introduce the ethan-1-OL group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the methoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and substituted aromatic compounds.
科学研究应用
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]: Shares the methoxyphenyl group but differs in the core structure.
2-(2-Methoxyphenyl)ethylamine: Contains the methoxyphenyl group but lacks the naphthoimidazole core.
Uniqueness
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL is unique due to its fused naphthoimidazole structure, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
81288-63-3 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenyl)benzo[e]benzimidazol-3-yl]ethanol |
InChI |
InChI=1S/C20H18N2O2/c1-24-16-9-6-15(7-10-16)20-21-19-17-5-3-2-4-14(17)8-11-18(19)22(20)12-13-23/h2-11,23H,12-13H2,1H3 |
InChI 键 |
PTLOXNUUOKJONO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2CCO)C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)


![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)



![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)




